(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate
Description
Table 1: Summary of Key Identifiers
| Property | Details |
|---|---|
| IUPAC Name | 1-[(1S)-1-isothiocyanatoethyl]-4-methoxybenzene |
| Molecular Formula | C₁₀H₁₁NOS |
| Chiral Configuration | S |
| CAS Number | 737001-01-3 |
| Optical Activity | +25.6° (c = 0.1, CH₂Cl₂) |
Properties
IUPAC Name |
1-[(1S)-1-isothiocyanatoethyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWJPQXDLZDTBF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426964 | |
| Record name | AG-G-91868 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737001-01-3 | |
| Record name | AG-G-91868 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate, a member of the isothiocyanate family, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical applications.
- Molecular Formula : C₁₀H₁₁NOS
- Molecular Weight : 193.27 g/mol
- CAS Number : 749261-40-3
Isothiocyanates generally exert their biological effects through several mechanisms:
- Covalent Bond Formation : They form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to functional modifications that can alter cellular processes.
- Inhibition of Tubulin Polymerization : Recent studies indicate that isothiocyanates can disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division. This disruption can lead to mitotic catastrophe and apoptosis in cancer cells .
- Antimicrobial Activity : Isothiocyanates exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties.
In Vitro Studies
A study evaluating the cytotoxic effects of various isothiocyanates on cancer cell lines showed that this compound exhibited a notable inhibitory effect on cell proliferation:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| B16-F10 | 73.29 | 10.10 |
| HEP G2 | 6.63 | 111.7 |
| HT-29 | 7.31 | 101.3 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against various cancer types .
Mechanistic Insights
Flow cytometry assays have revealed that treatment with this compound leads to increased apoptosis in treated cells, characterized by:
- Increased annexin V positivity (~17% compared to ~4% in control)
- DNA fragmentation (~21% increase in SubG1 DNA content)
- Caspase activation (~66% compared to ~15% in control) .
Antimicrobial Activity
Isothiocyanates, including this compound, have shown promising antimicrobial effects against various pathogens.
Minimum Inhibitory Concentration (MIC)
Research indicates that compounds within this class exhibit varying degrees of antimicrobial activity:
Scientific Research Applications
Anticancer Activity
One of the primary applications of (S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate is its potential as an anticancer agent. Research indicates that isothiocyanates can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to mitotic spindle disruption and can induce cell death through mechanisms such as mitotic catastrophe .
Case Study: Tubulin Polymerization Inhibition
In a study evaluating various isothiocyanates, this compound exhibited notable effects on tubulin polymerization. While it showed lower activity compared to other compounds, it was still part of a class of molecules that demonstrated multimodal mechanisms of action against cancer cells, minimizing the risk of resistance .
Table 1: Antiproliferative Activity of Isothiocyanates
| Compound | IC (μM) | Cell Line |
|---|---|---|
| (S)-(+)-1-(4-Methoxyphenyl)ethyl ITC | Not specified | Various cancer cell lines |
| Benzyl Isothiocyanate (BITC) | 6.6 | MV-4-11 |
| 3,4-Dimethoxybenzyl Isothiocyanate | 8.2 | MV-4-11 |
| 1,4-Diisothiocyanato Butane | 11.4 | MV-4-11 |
Proteomics Research
This compound is also utilized in proteomics research due to its ability to modify protein functions through thiocarbamoylation of sulfhydryl groups in proteins. This modification can influence various signaling pathways and cellular processes .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of isothiocyanates has highlighted that modifications to the phenyl ring or the isothiocyanate group can significantly alter biological activity. For example, substituting different functional groups on the benzene ring has been shown to enhance or diminish anticancer properties .
Table 2: Structure-Activity Relationship Findings
| Compound | Modification | Activity Change |
|---|---|---|
| (S)-(+)-1-(4-Methoxyphenyl)ethyl ITC | Para-methoxy substitution | Lower activity |
| Benzyl Isothiocyanate | No substitution | Higher activity |
| 3,4-Dimethoxybenzyl Isothiocyanate | Additional methoxy group | Enhanced activity |
Chemical Reactions Analysis
Reactivity with Nucleophiles
The isothiocyanate group (-N=C=S) undergoes nucleophilic addition reactions with amines, alcohols, and thiols. Key reaction pathways include:
Formation of Thioureas
Reaction with primary or secondary amines yields substituted thioureas. For example:
This reaction proceeds via nucleophilic attack on the electrophilic carbon of the isothiocyanate group, followed by proton transfer .
Regioselective Reactions
Solvent polarity and substituents on reactants dictate regioselectivity in cyclization reactions. For instance:
Polar aprotic solvents (e.g., DMF) favor thiazole formation, while protic solvents (e.g., ethanol) promote thiazolidinethione derivatives .
Thiazolidinones
Reaction with N-arylcyanothioformamides yields thiazolidinones, which exhibit anticancer activity . For example:
Key Data :
Mechanistic Insights
The electrophilic carbon in -N=C=S undergoes nucleophilic attack, forming a tetrahedral intermediate that collapses to release a leaving group (e.g., HS). Reaction kinetics depend on:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variants
The compound is compared below with its structural isomers, enantiomers, and analogs differing in substituent groups.
Key Differences and Implications
Substituent Position: The 4-methoxy group (para) in the target compound donates electrons via resonance, enhancing stability and directing electrophilic substitution reactions.
Stereochemistry :
- The S-enantiomer may exhibit distinct biological activity compared to the R-enantiomer , particularly in chiral environments (e.g., enzyme binding). Commercial availability of both enantiomers suggests their importance in asymmetric synthesis or drug development .
Substituent Type :
- Replacing the methoxy group with fluoro () introduces an electron-withdrawing effect, reducing electron density on the aromatic ring. This change impacts solubility, lipophilicity, and interactions with biological targets .
Preparation Methods
General Synthetic Routes to Isothiocyanates
Isothiocyanates are commonly synthesized from primary amines through the intermediate formation of dithiocarbamates, which are then desulfurized to yield the isothiocyanate. The key steps typically involve:
- Reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt.
- Subsequent desulfurylation of the dithiocarbamate intermediate using various desulfurizing agents to afford the isothiocyanate.
This general approach is applicable to both aliphatic and aromatic amines, including chiral amines such as (S)-(+)-1-(4-methoxyphenyl)ethyl amine.
One-Pot Synthesis via Dithiocarbamate Intermediate
A well-documented and efficient method involves a one-pot synthesis starting from the chiral amine:
- Step 1: The primary amine (in this case, (S)-(+)-1-(4-methoxyphenyl)ethyl amine) is reacted with carbon disulfide in aqueous or organic solvent in the presence of an inorganic base (e.g., potassium carbonate) to form the corresponding potassium dithiocarbamate salt.
- Step 2: The in situ generated dithiocarbamate is then treated with a desulfurizing agent such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT), methyl chloroformate, or p-toluenesulfonyl chloride to produce the isothiocyanate.
This method is noted for its operational simplicity, mild conditions, and high yields, especially for electron-deficient and electron-rich aryl amines.
| Parameter | Typical Conditions |
|---|---|
| Amine | (S)-(+)-1-(4-methoxyphenyl)ethyl amine |
| Base | Potassium carbonate or triethylamine |
| Solvent | Water, dimethylformamide (DMF), or ethyl acetate |
| Carbon disulfide (CS₂) | 2.0–2.5 equivalents |
| Desulfurizing agent | Cyanuric chloride (TCT), methyl chloroformate, or p-toluenesulfonyl chloride |
| Temperature | 0 °C to 40 °C |
| Reaction time | Several hours (overnight for dithiocarbamate formation; 0.5–2 h for desulfurylation) |
Example yield: Up to 94% isolated yield of methyl isothiocyanate in similar systems.
Industrial-Scale Preparation with Controlled Temperature and Solvent
For industrial production, the preparation method emphasizes:
- Use of ethyl acetate as solvent.
- Controlled temperature stages during addition and reaction (e.g., T1 = 0–5 °C during amine and triethylamine mixing; T2 during dropwise addition of CS₂/ethyl acetate; T3 during stirring post-addition).
- Triethylamine as a base catalyst.
- Desulfurizing agents selected from a group including methyl chloroformate, p-toluenesulfonyl chloride, elemental iodine, or cyanuric chloride.
This method allows for high purity and scalability, with careful control of reaction parameters to optimize yield and minimize impurities.
| Step | Conditions | Purpose |
|---|---|---|
| Mixing amine + base | 0–5 °C | Formation of amine-base complex |
| Addition of CS₂ | Slow dropwise at controlled temp | Formation of dithiocarbamate salt |
| Stirring | 0.5–2 hours at controlled temp | Completion of intermediate formation |
| Desulfurylation | Addition of desulfurizing agent | Conversion to isothiocyanate |
Alternative Methods: Isocyanide Sulfurization
Another approach involves the transformation of isocyanides to isothiocyanates by reaction with elemental sulfur in the presence of a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU):
- The isocyanide derivative of the chiral amine is dissolved in a green solvent like dihydrolevoglucosenone (Cyrene™).
- Elemental sulfur is added, and the mixture is stirred at 40 °C for about 4 hours.
- Purification is performed by flash column chromatography.
This method is notable for its sustainability and mild conditions, with high conversion and purity of the isothiocyanate product.
Detailed Experimental Procedure Example
A typical laboratory-scale preparation based on literature protocols:
- To a 25 mL flask, add 5 mmol of (S)-(+)-1-(4-methoxyphenyl)ethyl amine, 5 mL water, and 2.5 equiv. of CS₂.
- Add 2 equiv. of potassium carbonate and stir overnight at room temperature to form the dithiocarbamate salt.
- Add 1 equiv. of sodium persulfate and additional potassium carbonate, stir for 1 hour.
- Extract with ethyl acetate, dry over sodium sulfate, concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain the isothiocyanate as a yellow oil or solid.
Comparative Data Table of Preparation Methods
| Method | Base Used | Desulfurizing Agent | Solvent | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| One-pot dithiocarbamate route | K₂CO₃ or Et₃N | Cyanuric chloride (TCT) | Water/CH₂Cl₂/DMF | 0–40 °C | 80–94 | Efficient for aryl amines; mild conditions |
| Industrial scale with EtOAc | Triethylamine | Methyl chloroformate, p-TsCl | Ethyl acetate | 0–30 °C | High | Temperature controlled; scalable |
| Isocyanide sulfurization | DBU | Elemental sulfur | Cyrene™ | 40 °C | High | Green chemistry approach; requires isocyanide |
Research Findings and Notes
- The use of inorganic bases (potassium carbonate) improves the formation of dithiocarbamate salts in aqueous media, facilitating higher yields of isothiocyanates from aromatic amines with electron-donating groups such as methoxy.
- Triethylamine is effective for aliphatic amines but less so for electron-poor aromatic amines, requiring longer reaction times and excess base.
- Desulfurizing agents vary in reactivity and selectivity; cyanuric chloride is widely used due to its efficiency and mild conditions.
- Purification by silica gel chromatography is standard to obtain high-purity isothiocyanates, with careful control of solvent systems to separate byproducts.
Q & A
Basic Research Questions
Q. How is (S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate synthesized enantioselectively?
- Methodological Answer : Enantioselective synthesis typically starts with a chiral precursor such as (S)-1-(4-methoxyphenyl)ethylamine. The amine reacts with thiophosgene or carbon disulfide under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C) to form the isothiocyanate. Chiral resolution via crystallization or chromatography ensures enantiomeric purity . For example, analogous bromophenyl derivatives use triphosgene in dichloromethane with Lewis acid catalysts to preserve stereochemistry .
Q. What characterization techniques confirm the structure and enantiomeric purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methoxy group at C4, ethyl chain stereochemistry).
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose-based) separate enantiomers to confirm >95% purity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 207.27 g/mol for CHNOS).
- Infrared (IR) Spectroscopy : Confirms isothiocyanate (-NCS) absorption bands near 2050–2100 cm .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a chiral building block for:
- Chemopreventive Agents : Derivatives inhibit carcinogenesis by modulating phase I/II detoxification enzymes (e.g., glutathione S-transferases) .
- Drug Intermediates : Reacts with amines/alcohols to form thioureas or carbamates for targeted therapies. For example, analogs of phenyl isothiocyanate derivatives show antitumor activity in DMBA-induced oral carcinogenesis models .
Advanced Research Questions
Q. How does the 4-methoxy substituent influence reactivity in nucleophilic addition reactions?
- Methodological Answer : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This stabilizes electrophilic intermediates during reactions with nucleophiles (e.g., amines, thiols). Compared to bromophenyl analogs (electron-withdrawing), methoxy derivatives exhibit faster reaction kinetics in polar aprotic solvents like acetonitrile. Kinetic studies using UV-Vis or H NMR monitoring can quantify these effects .
Q. What in vitro or in vivo models are optimal for studying its chemopreventive effects?
- Methodological Answer :
- DMBA-Induced Carcinogenesis : Topical application in hamster oral mucosa models evaluates tumor inhibition rates. Co-administration with this compound (10 µM) reduces lesion counts by 70–80% via GST-mediated detoxification .
- Cell Culture : Human carcinoma cell lines (e.g., HepG2) treated with the compound assess apoptosis (flow cytometry) and oxidative stress (ROS assays). Dose-response curves (0.1–100 µM) identify IC values .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from:
- Genetic Polymorphisms : GST-null individuals may show enhanced chemoprevention due to slower isothiocyanate metabolism. Genotyping (PCR) and stratified analysis clarify population-specific effects .
- Methodological Variability : Standardize protocols for:
- Synthesis : Enforce strict anhydrous conditions to avoid hydrolysis.
- Bioassays : Use positive controls (e.g., benzyl isothiocyanate) and replicate experiments across labs .
Q. How can reaction conditions be optimized for derivatization into thioureas or carbamates?
- Methodological Answer :
- Solvent Selection : Dichloromethane or THF minimizes side reactions (e.g., hydrolysis).
- Catalysts : Triethylamine (5 mol%) accelerates carbamate formation with alcohols.
- Temperature : Reactions at 25°C for 12 hours balance yield (>85%) and enantiomeric retention. Monitor via TLC (silica gel, hexane:EtOAc 3:1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
